molecular formula C8H5ClN2O B1423412 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1167055-43-7

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B1423412
CAS No.: 1167055-43-7
M. Wt: 180.59 g/mol
InChI Key: RWEFBOMMWQHIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 7th position and an aldehyde group at the 3rd position.

Biochemical Analysis

Biochemical Properties

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization . These cellular effects highlight the compound’s potential as a research tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall health . For instance, high doses of the compound have been associated with toxic effects, such as liver damage and altered metabolic activity . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, it has been shown to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and metabolism . Understanding the transport and distribution of the compound is important for designing experiments and interpreting results in biochemical research.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize to the nucleus, where it can interact with transcription factors and other regulatory proteins. Additionally, the compound can be directed to the mitochondria, where it can influence metabolic activity and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 7-chloro-1H-pyrrolo[2,3-c]pyridine with formylating agents can yield the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the aldehyde group but shares the core structure.

    1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Similar structure but without the chlorine atom.

    7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: Oxidized form of the aldehyde .

Uniqueness

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which allows for diverse chemical modifications and potential biological activities. This dual functionality makes it a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery .

Properties

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEFBOMMWQHIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 5
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.